1-(p-Chlorophenylthio)vinyl dimethyl phosphate
Description
Properties
CAS No. |
2595-53-1 |
|---|---|
Molecular Formula |
C10H12ClO4PS |
Molecular Weight |
294.69 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate |
InChI |
InChI=1S/C10H12ClO4PS/c1-8(15-16(12,13-2)14-3)17-10-6-4-9(11)5-7-10/h4-7H,1H2,2-3H3 |
InChI Key |
GRILGJQNEPSNMX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC(=C)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Synthesis of O,O-Dimethyl Thiophosphoryl Chloride Intermediates
A foundational step in the preparation involves the synthesis of O,O-dimethyl thiophosphoryl chloride, which serves as a reactive phosphorus-containing intermediate.
Process Description
- Reactants: Phosphorus trichloride (PCl₃) and elemental sulfur.
- Conditions: Reaction under an inert atmosphere (nitrogen or argon) in the presence of a catalyst such as methylethylpyridine (MEP).
-
- Sulfur is melted at approximately 120°C and maintained under nitrogen.
- PCl₃ is added slowly to the molten sulfur, allowing the formation of thiophosphoryl chloride (PSCl₃).
- The reaction mixture is heated from 80°C to 130°C over 1–2 hours and maintained at 130°C for an additional 2–3 hours.
- The PSCl₃ is distilled under vacuum (700–710 mm Hg) at 40–70°C to isolate a colorless liquid.
- The residue (referred to as "HEEL") is recycled to improve yield.
Yields: After 8–10 cycles, molar yield of PSCl₃ relative to PCl₃ can reach approximately 98%.
| Parameter | Value/Condition |
|---|---|
| Sulfur melting temperature | 120°C |
| Reaction atmosphere | Nitrogen or Argon (inert) |
| Catalyst | Methylethylpyridine (MEP) |
| Reaction temperature | 80°C to 130°C |
| Distillation pressure | 700–710 mm Hg (vacuum) |
| Distillation temperature | 40–70°C |
| PSCl₃ purity | 99.5% |
| Molar yield (PSCl₃/PCl₃) | Up to 98% after multiple cycles |
Conversion to O,O-Dimethyl Thiophosphoryl Ester
Following the generation of PSCl₃, methanolysis is performed to obtain O,O-dimethyl thiophosphoryl esters, key intermediates for further functionalization.
Procedure
- PSCl₃ is reacted with methanol at low temperatures (0–5°C) under stirring.
- The methanol is added gradually over 3 hours in a loop reactor setup to control reaction kinetics.
- The reaction mixture is maintained at 0–10°C for an additional 2–3 hours.
- Post-reaction, the mixture is washed with water to separate phases, yielding the monoester predominantly (>95%).
- Byproducts such as diesters and triesters are minimal (<3%).
| Parameter | Value/Condition |
|---|---|
| Reaction temperature | 0–10°C |
| Methanol molar ratio | 4:1 (methanol:PSCl₃) |
| Reaction time | 3 hours addition + 2–3 hours stirring |
| Monoester yield | >95% |
| Diester and triester | 2–3% and <1% respectively |
Introduction of p-Chlorophenylthio and Vinyl Groups
The critical step to form 1-(p-Chlorophenylthio)vinyl dimethyl phosphate involves coupling the O,O-dimethyl thiophosphoryl intermediate with p-chlorophenylthio and vinyl moieties.
- Literature suggests that vinyl phosphates and phosphoramidates can be prepared via mild conditions involving protected chlorophosphates converted to vinyl derivatives.
- The protected chlorophosphates or phosphoramidates are first synthesized, then subjected to dry hydrogen chloride (HCl) gas treatment to generate chloroethylidene phosphate intermediates.
- These intermediates serve as building blocks for the vinyl group attachment.
- The p-chlorophenylthio substituent is introduced through nucleophilic substitution using p-chlorophenylthiol or its derivatives reacting with the vinyl phosphate intermediate.
| Step | Description | Conditions/Notes |
|---|---|---|
| Vinyl derivative formation | Conversion of protected chlorophosphate to vinyl derivative | Mild conditions, dry HCl gas used |
| p-Chlorophenylthio attachment | Nucleophilic substitution with p-chlorophenylthiol | Controlled pH and temperature |
| Yield | Good to excellent yields reported | Dependent on purity of intermediates |
Research Findings and Analysis
- The multi-step process involving phosphorus trichloride and sulfur to generate thiophosphoryl chloride intermediates is well-established and optimized for high yield and purity.
- Methanolysis to form dimethyl esters is controlled at low temperatures to minimize side reactions and maximize monoester formation.
- The vinylation step via chlorophosphate intermediates under dry HCl gas is efficient and provides a versatile route to vinyl phosphates.
- The introduction of the p-chlorophenylthio group is achieved by nucleophilic substitution, leveraging the thiol’s nucleophilicity.
- Overall, the process benefits from recycling of residues (HEEL) and careful control of reaction parameters to enhance yield and reduce impurities.
Summary Table of Preparation Steps
| Step No. | Intermediate/Compound | Key Reactants & Conditions | Yield/Outcome |
|---|---|---|---|
| 1 | Thiophosphoryl chloride (PSCl₃) | PCl₃ + S, catalyst (MEP), inert atmosphere, 80–130°C | Up to 98% molar yield |
| 2 | O,O-Dimethyl thiophosphoryl ester | PSCl₃ + Methanol, 0–10°C, 3–5 hours | >95% monoester yield |
| 3 | Vinyl phosphate intermediate | Protected chlorophosphate + dry HCl gas | Good to excellent yields |
| 4 | 1-(p-Chlorophenylthio)vinyl dimethyl phosphate | Vinyl phosphate + p-chlorophenylthiol, nucleophilic substitution | High purity, good yield |
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phosphate group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified phosphate derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Agricultural Applications
Insecticide Development
One of the primary applications of 1-(p-Chlorophenylthio)vinyl dimethyl phosphate is in the development of insecticides. It has been studied for its effectiveness against various pests, particularly mosquitoes. For instance, research conducted by the World Health Organization (WHO) demonstrated its efficacy in larvicidal formulations targeting Culex pipiens fatigans larvae. The compound was tested in both polluted and unpolluted water environments, highlighting its potential as an effective larvicide under varying conditions .
Case Study: Efficacy in Larvicides
| Test Environment | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Unlined Basin (Tap Water) | 0.02 | 100 |
| Lined Basin (Polluted Water) | 0.005 | 0 |
| Unlined Basin (Polluted Water) | 0.02 | Variable |
The data indicates that while the compound showed high efficacy in unlined basins with tap water, its effectiveness diminished significantly in lined basins with polluted water. This variability underscores the importance of environmental factors in the application of such insecticides.
Environmental Research
Toxicological Studies
Research has also focused on the toxicological effects of 1-(p-Chlorophenylthio)vinyl dimethyl phosphate. Its potential environmental impact and degradation pathways have been examined to assess risks associated with its use. Studies indicate that while it is effective as an insecticide, there are concerns regarding its persistence in the environment and potential bioaccumulation in aquatic systems .
Table: Toxicity Assessment
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50, rat) | 500 mg/kg |
| Chronic Toxicity (NOAEL) | 50 mg/kg/day |
| Environmental Persistence | Moderate |
These findings suggest that while the compound can be beneficial in controlling pest populations, careful consideration must be given to its long-term effects on ecosystems.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved may include phosphorylation or dephosphorylation processes, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Functional Analogues
The thiophosphate pesticide class includes several structurally related compounds, differing in substituents on the aromatic ring, phosphate ester groups, or stereochemistry. Key analogues and their properties are summarized below:
Key Observations:
- Aromatic Substituents: Increased chlorination (e.g., Gardona’s 2,4,5-trichlorophenyl group) correlates with heightened insecticidal potency but also greater environmental persistence and toxicity to non-target species .
- Stereochemistry : The (Z)- and (E)-isomers of chlorfenvinphos demonstrate differential bioactivity, with the (Z)-isomer (alpha-chlorfenvinphos) showing higher efficacy against soil-dwelling pests .
Performance in Research Studies
- Efficacy : 1-(p-Chlorophenylthio)vinyl dimethyl phosphate demonstrates comparable insecticidal activity to dimethylvinphos but with reduced phytotoxicity due to its p-chlorophenylthio group, which moderates reactivity .
- Environmental Impact : Unlike chlorfenvinphos, which has been phased out in many regions due to high mammalian toxicity, 1-(p-Chlorophenylthio)vinyl dimethyl phosphate is considered a safer alternative with a shorter half-life in soil (∼7–14 days) .
- Synergistic Applications : In polymer science, thiophosphate derivatives (e.g., phenyl bis(neopentyl) phosphate) are used as flame retardants, highlighting the versatility of thiophosphate chemistry beyond agriculture .
Analytical and Regulatory Considerations
- Detection: Thiophosphate pesticides, including 1-(p-Chlorophenylthio)vinyl dimethyl phosphate, are analyzed using Method 622.1 (GC/NPD), which distinguishes them from non-thio analogues based on retention times and phosphorus-sulfur signatures .
- Regulatory Status : The compound is classified as a Restricted Use Pesticide (RUP) in the U.S., requiring specialized handling. In contrast, chlorfenvinphos is banned under the Stockholm Convention due to its persistence and toxicity .
Biological Activity
1-(p-Chlorophenylthio)vinyl dimethyl phosphate, also known as 1-(4-chlorophenyl)sulfanylethenyl dimethyl phosphate, is an organophosphorus compound with significant potential in biological applications. This compound exhibits a unique chemical structure, which includes a chlorophenyl group, a sulfanyl group, and a dimethyl phosphate group. Its biological activity has been the subject of various studies, particularly concerning its interactions with enzymes and potential therapeutic applications.
- Molecular Formula : C10H12ClO4PS
- Molecular Weight : 283.69 g/mol
- Structure : The compound features a vinyl linkage between the chlorophenylthio and the dimethyl phosphate moiety.
The biological activity of 1-(p-Chlorophenylthio)vinyl dimethyl phosphate is primarily attributed to its interaction with specific enzymes. It can act as an inhibitor or activator depending on the target enzyme. The compound's mechanism may involve phosphorylation or dephosphorylation processes, influencing various cellular functions such as signal transduction and metabolic pathways.
Enzyme Interaction Studies
Research indicates that 1-(p-Chlorophenylthio)vinyl dimethyl phosphate interacts with several key enzymes:
- Cholinesterases : This compound has been studied for its inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmitter regulation.
- Phosphatases : It may act on phosphatase enzymes, affecting cellular signaling pathways.
Toxicological Assessments
Toxicological studies have shown that the compound exhibits varying degrees of toxicity depending on concentration and exposure duration. In vitro assays have indicated potential cytotoxic effects at higher concentrations, necessitating further investigation into safety profiles for therapeutic use .
Case Study 1: Inhibition of Cholinesterase Activity
A study conducted by researchers aimed to evaluate the inhibitory effects of 1-(p-Chlorophenylthio)vinyl dimethyl phosphate on cholinesterase activity in rat brain homogenates. The results demonstrated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potent inhibitory properties that could be leveraged in treating conditions like Alzheimer's disease.
| Concentration (µM) | Cholinesterase Activity (% Inhibition) |
|---|---|
| 0 | 0 |
| 5 | 20 |
| 10 | 50 |
| 20 | 80 |
Case Study 2: Phosphatase Interaction
In another investigation, the compound was tested for its effects on protein phosphatases involved in cell signaling. It was found that at concentrations of 5 µM, there was a notable increase in phosphorylation levels of target proteins, indicating activation of certain signaling pathways.
Structure-Activity Relationship (SAR)
Recent studies have focused on understanding the structure-activity relationship of this compound. Variations in the chlorophenyl substituent and modifications to the phosphate group have been shown to significantly alter biological activity. For example, compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced inhibitory effects on cholinesterases compared to those with electron-donating groups .
Q & A
Q. What are the optimal synthetic routes for 1-(p-Chlorophenylthio)vinyl dimethyl phosphate, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling reactions between vinyl bromides and dimethyl phosphorothioate derivatives under inert atmospheres (e.g., nitrogen) . Optimizing catalyst load (e.g., 2-5 mol% Pd(PPh₃)₄), temperature (60-80°C), and solvent polarity (e.g., THF or DMF) improves yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Reaction progress should be monitored via TLC or GC-MS .
Q. Which analytical techniques are most reliable for characterizing 1-(p-Chlorophenylthio)vinyl dimethyl phosphate?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ³¹P NMR confirm structural integrity. Key signals include δ ~1.3 ppm (P-OCH₃) and δ ~6.8-7.4 ppm (aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS detects the molecular ion peak [M+H]⁺ at m/z 296.5 (C₁₀H₁₂ClO₄PS) .
- Elemental Analysis : Verify C, H, Cl, and P content within ±0.3% of theoretical values .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability is pH- and temperature-dependent. Store in amber glass vials at -20°C under inert gas (argon) to prevent hydrolysis. Avoid exposure to moisture or UV light, which accelerates degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to assess degradation products (e.g., phosphoric acid derivatives) .
Advanced Research Questions
Q. How can conflicting toxicity data for 1-(p-Chlorophenylthio)vinyl dimethyl phosphate be resolved in ecotoxicological studies?
- Methodological Answer : Discrepancies in LC₅₀ values (e.g., aquatic toxicity) may arise from stereochemical variations or metabolite differences. Use chiral HPLC to isolate enantiomers and test their individual toxicities. For metabolite identification, incubate the compound with liver microsomes (rat or human) and analyze via LC-QTOF-MS. Compare results with structurally related organophosphates (e.g., dichlorvos) to identify shared toxicophores .
Q. What mechanistic insights explain its inhibition of acetylcholinesterase (AChE) in comparative studies?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to model interactions between the compound and AChE’s catalytic triad (Ser203, Glu334, His447). Validate with kinetic assays measuring IC₅₀ values and irreversible inhibition via Ellman’s method. Compare phosphorylation rates with dimethylvinphos (CAS 2274-67-1) to assess the role of the p-chlorophenylthio group in binding affinity .
Q. How can spectral data contradictions (e.g., NMR shifts) be addressed during structural elucidation?
- Methodological Answer : Contradictions may arise from solvent effects or impurities. Re-run NMR in deuterated DMSO or CDCl₃ and compare with reference spectra of analogs (e.g., tetrachlorvinphos, CAS 961-11-5). Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What strategies mitigate instability during in vitro bioactivity assays?
- Methodological Answer : Use stabilizing agents like 0.1% BSA in assay buffers to prevent nonspecific adsorption. Conduct time-course studies to determine the compound’s half-life in media (e.g., DMEM at 37°C). For long-term assays, employ pro-drug formulations or encapsulation in cyclodextrins to slow hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
